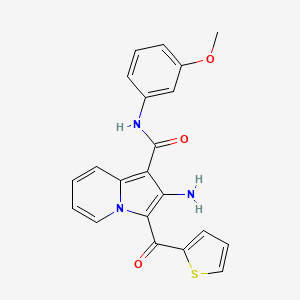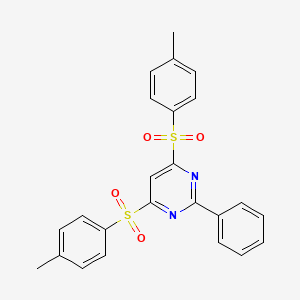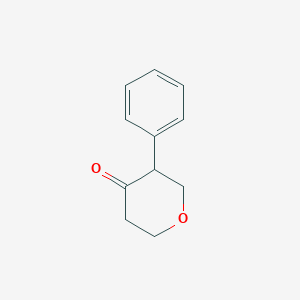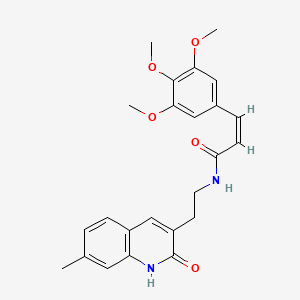
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a sulfonyl group, and a naphthamide moiety. The exact structure would depend on the positions of these groups within the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives are known to participate in a variety of reactions, and the sulfonyl and naphthamide groups could also influence the compound’s reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined through experimental analysis .
科学的研究の応用
Sigma Receptor Binding and Antiproliferative Activity
Research has explored the structural variations on the piperidine ring, such as methyl substitution, to investigate their affinity and selectivity towards sigma receptors. These receptors are implicated in several biological processes, and compounds like N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide demonstrate potential for PET experiments and tumor therapy due to their antiproliferative activity against rat C6 glioma cells, suggesting a role as sigma(1) antagonists (Berardi et al., 2005).
Chemical Synthesis and Biological Activity
A study on the synthesis and theoretical analysis of 2(naphthalen-1-yl (piperidin-1-yl) methyl) phenol, a compound structurally similar to this compound, highlighted its potential biological activity. The compound exhibited high antioxidant value, indicating its potential as a biologically active drug (Ulaş, 2020).
Catalysis in Organic Synthesis
Another application area is in catalysis, where derivatives of this compound are used in the synthesis of complex organic molecules. For example, nano magnetite (Fe3O4) has been used as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and similar derivatives, showcasing the utility of these compounds in facilitating clean, efficient, and high-yield chemical reactions (Mokhtary & Torabi, 2017).
Neurological Studies
In neurological research, compounds structurally related to this compound have been employed to study their interactions with various serotonin and dopamine receptors, demonstrating their potential for developing novel treatments for CNS disorders (Canale et al., 2016).
Imaging Studies
Additionally, derivatives have been used in imaging studies to identify the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease, providing a noninvasive technique for diagnostic assessment and monitoring treatment response (Shoghi-Jadid et al., 2002).
作用機序
Target of Action
The primary target of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it a potential target for cancer treatment .
Mode of Action
this compound interacts with its target, CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The compound’s action primarily affects the cell cycle pathway. By inhibiting CDK2, this compound prevents the progression from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and potentially induce apoptosis, or programmed cell death .
Result of Action
At the molecular and cellular level, the action of this compound results in the inhibition of CDK2, leading to cell cycle arrest . This can lead to the induction of apoptosis, thereby reducing the proliferation of cancer cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-24(22,23)20-10-8-14(9-11-20)13-19-18(21)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12,14H,8-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMBIVKCJSFBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclopentyl-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2695546.png)
![4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2695547.png)
![3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea](/img/structure/B2695548.png)
![8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695549.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695554.png)
![2-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2695558.png)

methanone](/img/structure/B2695561.png)
![(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2695562.png)
